Diazinon-d10

Catalog No.
S1483857
CAS No.
100155-47-3
M.F
C12H21N2O3PS
M. Wt
314.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diazinon-d10

CAS Number

100155-47-3

Product Name

Diazinon-d10

IUPAC Name

(6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane

Molecular Formula

C12H21N2O3PS

Molecular Weight

314.41 g/mol

InChI

InChI=1S/C12H21N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3/i1D3,2D3,6D2,7D2

InChI Key

FHIVAFMUCKRCQO-HXOHQZFQSA-N

SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(C)C

Synonyms

O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate-d10; NSC 8938-d10; Oleodiazinon-d10; Phosphorothioc Acid O,O-diethyl-d10 O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] Ester;

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(C)C

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=NC(=C1)C)C(C)C)OC([2H])([2H])C([2H])([2H])[2H]

Description

The exact mass of the compound (6-Methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(6-Methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane, commonly referred to as Diazinon-D10, is an isotopically labeled version of the organophosphate insecticide Diazinon. In Diazinon-D10, five hydrogen atoms within the ethoxy groups are replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution allows for the specific detection and measurement of Diazinon-D10 in various environmental and biological samples through mass spectrometry techniques.

Applications in Environmental Research:

Diazinon-D10 is a valuable tool in environmental research for:

  • Understanding the fate and transport of Diazinon in the environment

    By comparing the behavior of Diazinon-D10 with unlabeled Diazinon in soil, water, and air, researchers can gain insights into the degradation pathways, persistence, and mobility of the insecticide. This information is crucial for assessing the potential environmental impact of Diazinon and developing strategies for its remediation. Source: US Environmental Protection Agency, "Diazinon: Reregistration Eligibility Decision (RED) Fact Sheet": )

  • Monitoring environmental contamination

    Diazinon-D10 can be used to specifically monitor for Diazinon contamination in environmental samples, such as water, soil, and sediments. This allows researchers to track the spread of the insecticide and assess potential risks to human health and ecological systems. Source: International Programme on Chemical Safety (IPCS), "Diazinon":

Applications in Toxicological Research:

Diazinon-D10 can be employed in toxicological research to:

  • Investigate the metabolism and breakdown of Diazinon in organisms

    By studying the metabolic pathways of Diazinon-D10 in animals, researchers can gain insights into the potential toxicity of the insecticide and identify potential biomarkers of exposure. Source: Agency for Toxic Substances and Disease Registry (ATSDR), "ToxFAQs for Diazinon": )

  • Evaluate the effectiveness of decontamination methods

    Diazinon-D10 can be used to assess the efficiency of various decontamination methods for removing Diazinon from surfaces or organisms. This information is crucial for developing effective strategies to mitigate human exposure and environmental contamination.

Diazinon-d10 is a stable isotopic variant of diazinon, an organophosphate insecticide widely used in agriculture and pest control. The molecular formula for diazinon-d10 is C₁₂H₂₁N₂O₃PS, and it features ten deuterium atoms replacing hydrogen atoms in its structure, which enhances its utility in research applications, particularly in tracing studies and metabolic investigations. This compound retains the same chemical behavior as diazinon but allows for differentiation in analytical techniques due to its unique isotopic signature .

As with many organophosphorus compounds, there could be potential safety concerns. These might include:

  • Toxicity: Organophosphorus compounds can be toxic if ingested, inhaled, or absorbed through the skin [].
  • Reactivity: They can react with other chemicals [].
As its non-deuterated counterpart. It primarily acts as an acetylcholinesterase inhibitor, disrupting the hydrolysis of acetylcholine at cholinergic synapses. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of the nervous system, which can be toxic to insects and other organisms .

In environmental contexts, diazinon-d10 can degrade through various pathways:

  • Hydrolysis: In aqueous environments, diazinon-d10 can hydrolyze to form less toxic metabolites.
  • Photodegradation: Exposure to sunlight can initiate reactions that lead to the breakdown of the compound into simpler molecules.
  • Microbial degradation: Certain microorganisms can metabolize diazinon-d10, further contributing to its environmental degradation .

The biological activity of diazinon-d10 mirrors that of diazinon, characterized by its potent neurotoxic effects due to acetylcholinesterase inhibition. Research indicates that exposure to diazinon-d10 can lead to significant reductions in cholinesterase activity in various animal models, which is a critical indicator of toxicity. Studies have shown that both plasma and brain acetylcholinesterase activities are adversely affected upon exposure, resulting in potential neurodevelopmental impacts .

Diazinon-d10 can be synthesized through several methods:

  • Isotopic Exchange: The most common method involves the exchange of hydrogen atoms with deuterium in the presence of a catalytic environment.
  • Chemical Synthesis: Starting from commercially available diazinon, deuterated reagents can be used during the synthesis process to incorporate deuterium into the final product.
  • Deuteration Reactions: Specific reactions designed for deuteration can be employed to selectively replace hydrogen atoms with deuterium at various positions within the diazinon molecule .

Diazinon-d10 is primarily utilized in:

  • Analytical Chemistry: Its isotopic nature makes it valuable for tracing studies in pharmacokinetics and environmental monitoring.
  • Research: It serves as a reference standard for studies assessing the metabolism and degradation pathways of organophosphates.
  • Toxicology Studies: Researchers use diazinon-d10 to investigate the effects of organophosphate exposure on biological systems without the risk of contamination from non-deuterated forms .

Interaction studies involving diazinon-d10 often focus on its synergistic effects with other compounds. For instance:

  • Nicotine: Research indicates that combined exposure to nicotine and diazinon can exacerbate neurodevelopmental issues in vitro.
  • Other Pesticides: Studies have explored how diazinon-d10 interacts with various agricultural chemicals, revealing potential additive or synergistic toxic effects .

Several compounds share structural similarities with diazinon-d10, including:

Compound NameMolecular FormulaKey Characteristics
DiazinonC₁₂H₁₈N₂O₃PSNon-deuterated form; widely used insecticide
ChlorpyrifosC₁₂H₁₀Cl₃N₃O₄PAnother organophosphate; more persistent
MalathionC₁₃H₁₈O₆PSOrganophosphate with lower toxicity
ParathionC₁₄H₁₄NO₅PSHighly toxic organophosphate

Uniqueness of Diazinon-d10

Diazinon-d10's uniqueness lies in its isotopic labeling, allowing researchers to trace its pathways and interactions within biological systems without interference from naturally occurring forms. This capability enhances the precision of studies related to pesticide metabolism and environmental impact assessments compared to other similar compounds .

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Exact Mass

314.16381817 g/mol

Monoisotopic Mass

314.16381817 g/mol

Heavy Atom Count

19

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

O,O-Bis[(~2~H_5_)ethyl] O-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] phosphorothioate

Dates

Modify: 2023-08-15

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